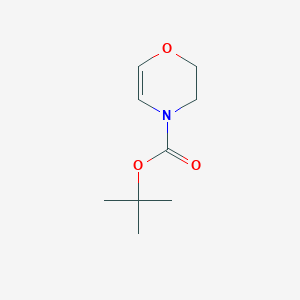tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate
CAS No.: 1221347-27-8
Cat. No.: VC3383265
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1221347-27-8 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3 |
| Standard InChI Key | GKUQKQQLAZLMFX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC=C1 |
Introduction
Chemical Identity and Structure
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (CAS: 1221347-27-8) is known by several alternative names, including 1-Boc-2,3-dihydro- oxazine, 4-Boc-2,3-dihydro- oxazine, and tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate . The compound has a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, positioning it within the range of small-molecule intermediates commonly used in pharmaceutical synthesis . Its IUPAC name is officially listed as tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate, which accurately describes its structural arrangement and functional groups.
The structural backbone consists of a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, with partial saturation at positions 2 and 3. The nitrogen atom at position 4 bears a tert-butyloxycarbonyl (Boc) protecting group, which is strategically important for synthetic applications. This particular protecting group allows for selective modification of other functional groups while maintaining the integrity of the nitrogen position. The canonical SMILES notation for this compound is CC(C)(C)OC(=O)N1CCOC=C1, which provides a standardized way to represent its structure in chemical databases and literature.
For further structural identification, the Standard InChI is InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3, with the corresponding InChIKey being GKUQKQQLAZLMFX-UHFFFAOYSA-N. These identifiers serve as unique digital signatures for the compound, facilitating its recognition across chemical databases and ensuring unambiguous identification in scientific literature. The compound is registered in PubChem with the Compound ID 50999468, providing researchers with a standardized reference point for accessing additional information.
Structural Features and Characteristics
The 1,4-oxazine core of this molecule represents an important heterocyclic system with significant utility in medicinal chemistry. The partial saturation of the ring at positions 2 and 3 creates a conformationally flexible structure, which can influence molecular recognition and binding properties in biological systems. The presence of both an ether linkage (oxygen at position 1) and a carbamate functionality (Boc-protected nitrogen) creates distinct electronic properties that affect the compound's reactivity patterns and physicochemical characteristics.
Physical and Chemical Properties
Chemical Properties
From a chemical perspective, the predicted pKa value of -1.01±0.20 suggests that the compound is relatively stable under mildly acidic or basic conditions but may undergo transformations under strongly acidic conditions, particularly affecting the Boc protecting group . This characteristic is especially important when planning synthetic routes involving this intermediate, as it influences the choice of reaction conditions and protecting group strategies.
The compound contains several reactive sites that can participate in various chemical transformations. The carbon-carbon double bond within the oxazine ring can undergo addition reactions, including hydrogenation, halogenation, and cycloadditions. The Boc-protected nitrogen serves as a potential nucleophile once deprotected, allowing for alkylation, acylation, or other nitrogen-centered reactions. The oxygen atom in the heterocyclic ring can interact with Lewis acids or participate in ring-opening reactions under appropriate conditions.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate serves as a valuable synthetic intermediate in organic chemistry, particularly in the development of more complex heterocyclic compounds. Its utility stems from the combination of a partially saturated heterocyclic ring and a strategically protected nitrogen atom, which allows for selective modifications at different positions of the molecule. This makes it especially useful in multi-step synthetic pathways where controlled, sequential transformations are required to build molecular complexity.
In organic chemistry research, this compound facilitates the exploration of structure-activity relationships in drug development, where systematic modifications of molecular structures are assessed for their impact on biological activity. The 1,4-oxazine core represents a privileged structure in medicinal chemistry, appearing in various bioactive compounds and pharmaceutical agents. By starting with a well-defined intermediate like tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate, researchers can systematically introduce modifications to investigate how structural changes affect biological properties and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume